

An In-depth Technical Guide to the Mechanism of Action of ABS-752

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Compound of Interest

Compound Name: ABS-752

Cat. No.: B15541391

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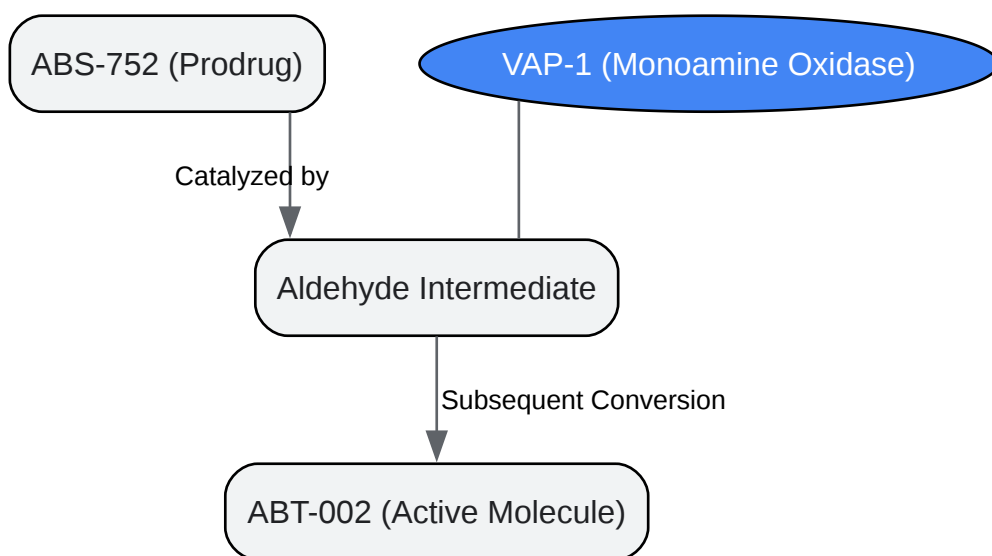
ABS-752 is an innovative prodrug demonstrating a multi-faceted mechanism of action primarily centered on targeted protein degradation for the treatment of hepatocellular carcinoma (HCC). [1][2] This document provides a detailed overview of its activation, molecular targets, and the subsequent cellular pathways affected.

Prodrug Activation and Selective Targeting

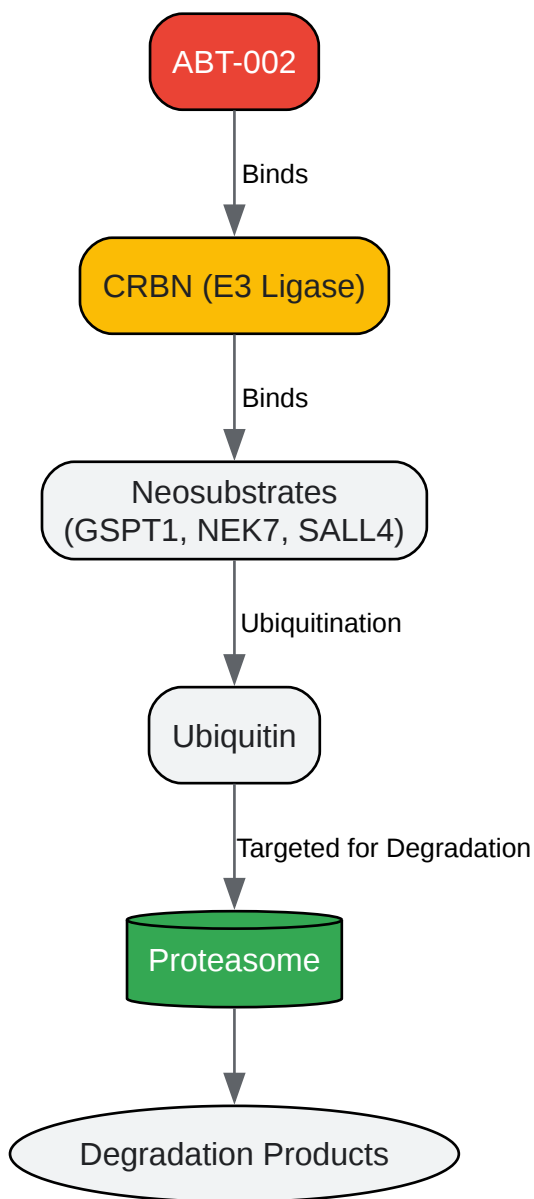
ABS-752 is administered in an inactive form and requires bioactivation, a key feature that contributes to its tissue-selective action.[1][2] The activation process is catalyzed by the enzyme Vascular Adhesion Protein-1 (VAP-1), a monoamine oxidase that is significantly overexpressed in cirrhotic liver tissue, a common precursor to HCC.[1][2] This targeted activation ensures that the active form of the drug is concentrated in the tumor microenvironment, thereby minimizing off-target effects.[2]

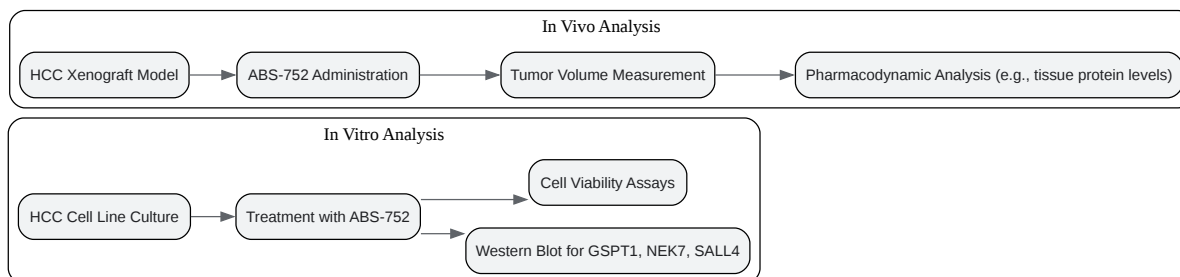
The activation cascade proceeds as follows:

- **ABS-752** is converted by VAP-1 to an aldehyde intermediate.[1]
- This intermediate is subsequently transformed into the active molecule, ABT-002.[1]



Ternary Complex Formation and Ubiquitination





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References

- 1. biorxiv.org [biorxiv.org]
- 2. Captor Therapeutics [captortherapeutics.com]
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